molecular formula C8H5F3N4S B13724341 2-Amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine

2-Amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13724341
M. Wt: 246.21 g/mol
InChI Key: FQHHUVFTVKGTIR-UHFFFAOYSA-N
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Description

2-Amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine is a novel hybrid heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound strategically incorporates two privileged pharmacophores: a thiazole ring and a 2-amino-4-(trifluoromethyl)pyrimidine unit. The thiazole moiety is a critical structural feature in numerous approved anticancer agents, such as Alpelisib and Dasatinib, and is known for its excellent ability to interact with biological targets . Concurrently, 2-amino-4-(trifluoromethyl)pyrimidine derivatives have recently been identified as potent Werner (WRN) helicase inhibitors, demonstrating significant antiproliferative activity against microsatellite instability-high (MSI-H) cancer cell lines (e.g., with IC50 values as low as 1.52 µM) . The integration of these motifs into a single molecule leverages the concept of molecular hybridization, a strategy designed to create synergistic effects, enhance pharmacological activity, and potentially overcome drug resistance . This makes the compound a promising lead candidate for investigating new oncological targets, particularly in the DNA damage response pathway. Researchers can utilize this compound as a key intermediate for further structural optimization or as a chemical probe for in vitro biological evaluation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H5F3N4S

Molecular Weight

246.21 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C8H5F3N4S/c9-8(10,11)5-3-4(14-7(12)15-5)6-13-1-2-16-6/h1-3H,(H2,12,14,15)

InChI Key

FQHHUVFTVKGTIR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=CC(=NC(=N2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core with Trifluoromethyl Substitution

The synthesis of the pyrimidine nucleus bearing the trifluoromethyl group is a critical step. According to patent literature, 2-amino-4-(trifluoromethyl)pyridine derivatives are prepared via nucleophilic substitution reactions involving halogenated precursors and ammonia under controlled conditions. The reaction typically proceeds in a hydrophilic ether solvent at temperatures ranging from 100 to 200 °C, preferably 130 to 160 °C, over 2 to 24 hours, optimally 4 to 7 hours. This step involves the substitution of halogen atoms by amino groups, followed by a dehalogenation process that can be conducted without isolating intermediates, facilitating industrial scalability and efficiency.

Key reaction parameters from patent EP2527327A1:

Parameter Range Preferred Range
Reaction Temperature 100–200 °C 130–160 °C
Reaction Time 2–24 hours 4–7 hours
Dehalogenation Temp 20–150 °C 60–130 °C
Dehalogenation Time 0.5–10 hours 1–5 hours

The process yields 2-amino-4-(trifluoromethyl)pyridine as a white crystalline solid, often isolated as acid addition salts such as hydrochlorides or sulfates to improve stability and handling.

Data Tables Summarizing Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes Source
Amination of halogenated pyridine Ammonia, hydrophilic ether, 130–160 °C, 4–7 h ~71% Followed by Pd/C catalyzed dehalogenation
Hydrolysis of benzonitrile Acid mixture, reflux - Precursor for thiazole synthesis
Formation of Weinreb amide Hydroxylamine hydrochloride, triethylamine - Intermediate for ketone synthesis
Grignard reaction Grignard reagent on Weinreb amide - Ketone formation
Cyclocondensation (Hantzsch) Thioamide + bromoketone, reflux 60–70% 2-Aminothiazole formation
Coupling of thiazole and pyrimidine EDCI, triethylamine, dichloromethane, RT 60–90% Final compound formation

Research Discoveries and Characterization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 and the trifluoromethyl group at position 4 enable regioselective substitutions. Key examples include:

ReactantsConditionsProductsYieldSource
2,4-Dichloro-5-methylpyrimidine + 2-aminothiazoleNaOH (aq), 80°C, 12 hrsTarget compound with thiazole at C-685%
Electrophiles (e.g., acyl chlorides)DMF, RT, 4 hrsN-Acyl derivatives70–78%
Alkyl halidesK₂CO₃, DMSO, 60°C, 6 hrsN-Alkylated pyrimidines65–82%

The amino group preferentially reacts under mild alkaline conditions, while the trifluoromethyl group stabilizes adjacent positions for electrophilic attacks .

Multicomponent Reactions (MCRs)

One-pot syntheses efficiently generate complex derivatives:

ComponentsConditionsProductsYieldSource
Thiourea + α-haloketone + dialkyl acetylenedicarboxylate (e.g., DMAD)Ethanol, reflux, 8 hrsThiazolo[3,2-a]pyrimidine-7-carboxylates76–91%
2-Aminothiazole + acetylenedicarboxylate + aldehydesMicrowave, 140°C, 45 minFused pyrimidine-thiazine dicarboxylates85%

MCRs leverage the compound’s dual nucleophilic (amino) and electrophilic (pyrimidine C-5) sites .

Cyclization and Ring-Opening Reactions

The thiazole ring participates in annulation and rearrangements:

Reaction TypeReagents/ConditionsProductsYieldSource
Oxidative cyclizationMnO₂, CHCl₃, RT, 24 hrsThiazolo[5,4-d]pyrimidines68%
Acid-catalyzed ring-openingHCl (conc.), 100°C, 3 hrsPyrimidine-thiazole diacids73%

Cyclization often requires oxidants or Lewis acids to activate the thiazole sulfur .

Functionalization of the Thiazole Moiety

The thiazole ring undergoes electrophilic substitutions and cross-couplings:

ReactionConditionsProductsYieldSource
BrominationBr₂, AcOH, 50°C, 2 hrs5-Bromo-thiazole-pyrimidine89%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 90°CBiaryl-thiazole-pyrimidine hybrids75%
Friedel-Crafts acylationAcCl, AlCl₃, DCM, 0°C, 1 hr5-Acetyl-thiazole-pyrimidine81%

Electrophilic substitutions occur preferentially at the thiazole C-5 position due to electron-rich sulfur .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

ModificationTarget ActivityKey FindingSource
N-Cyclopentyl substitutionCDK4/6 inhibitionGI₅₀ = 1–69 nM (MV4-11 leukemia cells)
Trifluoromethyl retentionMetabolic stability3× longer plasma half-life vs analogs
Glycine conjugationSolubility enhancement2.5× improved aqueous solubility

Structure-activity relationship (SAR) studies highlight the critical role of the trifluoromethyl group in kinase selectivity .

Stability and Degradation Pathways

The compound undergoes hydrolysis under extreme conditions:

ConditionPathwayMajor Degradation ProductHalf-LifeSource
pH < 2 (HCl, 60°C)Pyrimidine ring hydrolysis4-Trifluoromethylpyrimidinone2.5 hrs
UV irradiation (254 nm)Thiazole ring cleavageMercaptopyrimidine derivatives8 hrs

Stability is pH-dependent, with optimal storage at neutral conditions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine exhibit significant antimicrobial activity. For instance, aminothiazoles have demonstrated efficacy against Mycobacterium tuberculosis and other pathogens. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Pyrimidine derivatives are known for their anti-inflammatory properties. Some studies have highlighted that modifications to the amino and trifluoromethyl groups can lead to compounds that significantly inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation pathways.

Antitumor Activity

Recent studies have shown that thiazole-pyrimidine hybrids exhibit promising anticancer activity. For example, novel thiazole-integrated pyridine derivatives have been synthesized, demonstrating superior efficacy against various cancer cell lines compared to standard treatments like 5-fluorouracil. The presence of electron-withdrawing groups such as chlorine enhances their anticancer properties .

Case Studies

StudyFindingsImplications
Study on Antimicrobial Activity2-amino derivatives showed significant inhibition against Mycobacterium tuberculosisPotential for development as anti-tuberculosis agents
Anti-inflammatory EvaluationCompounds exhibited strong inhibition of COX enzymesPossible use in treating inflammatory diseases
Antitumor ScreeningThiazole-pyrimidine hybrids demonstrated IC50 values lower than standard drugs in various cancer cell linesDevelopment of new cancer therapies

Structure-Activity Relationship (SAR) Analysis

The SAR analysis of this compound has revealed that:

  • Proximity of nitrogen atoms in both the pyridine and thiazole moieties may facilitate iron chelation, enhancing biological activity.
  • Modifications to the amino and trifluoromethyl groups can significantly affect the compound's efficacy and selectivity against specific targets .

Mechanism of Action

The mechanism of action of 2-Amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Substituents (Position 6) Molecular Weight (g/mol) Key Properties/Applications
2-Amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine C₈H₅F₃N₄S Thiazol-2-yl 246.22 High polarity due to thiazole’s nitrogen; potential kinase inhibitor
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine C₅H₄F₃N₃O Hydroxyl 195.10 Increased hydrogen-bonding capacity; used in nucleoside analog synthesis
2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine C₉H₆F₃N₃S 3-Thienyl 245.23 Thiophene’s electron-rich ring enhances π-π interactions; explored in materials science
2-Amino-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine C₁₁H₆Cl₂F₃N₃ 2,4-Dichlorophenyl 308.09 Chlorine atoms improve lipophilicity; studied in agrochemical derivatives
2-Amino-6-(tert-butyl)-4-(trifluoromethyl)pyrimidine C₉H₁₂F₃N₃ tert-Butyl 219.21 Bulky substituent reduces solubility but improves steric selectivity in catalysis
2-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine C₁₂H₁₁F₃N₃O 4-Methoxyphenyl 270.23 Methoxy group enhances electron-donating effects; used in fluorescence probes

Structural and Electronic Effects

  • Thiazole vs. Thiophene : Replacing the thiazole (C₃H₃NS) in the parent compound with thiophene (C₄H₄S) removes a nitrogen atom, reducing hydrogen-bonding capacity but increasing π-electron density .
  • Aryl vs. Heteroaryl Substituents : Dichlorophenyl and methoxyphenyl groups at position 6 introduce steric bulk and modulate electronic properties. For example, methoxy groups enhance solubility in polar solvents .
  • Hydroxyl vs. Amino Groups: The hydroxyl analog (CAS: 1513-69-5) exhibits stronger hydrogen-bonding interactions, making it suitable for coordination chemistry, whereas the amino group in the parent compound supports nucleophilic reactivity .

Biological Activity

2-Amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrimidine ring substituted with a thiazole and a trifluoromethyl group, enhancing its lipophilicity and pharmacokinetic properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C10_{10}H7_{7}F3_3N4_4S, with a molecular weight of approximately 238.2 g/mol. The structural features contribute to its reactivity and biological activity:

  • Amino Group : Participates in nucleophilic substitutions.
  • Thiazole Ring : Capable of undergoing electrophilic aromatic substitutions.
  • Trifluoromethyl Group : Enhances electron-withdrawing properties, influencing reactivity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Notably, aminothiazoles have shown promising activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved in various studies .

Table 1 summarizes the antibacterial activities of related compounds:

Compound NameActivity TypeMIC (µM)Reference
2-Aminothiazole DerivativeAnti-Tubercular<0.5
5-Amino-3-thiazolecarboxamideAntimicrobial<1.0
6-Amino-1H-pyrimidin-2-oneAntitumorN/A

Anti-inflammatory Activity

Pyrimidine derivatives are well-known for their anti-inflammatory effects. Compounds structurally related to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, certain derivatives showed IC50_{50} values comparable to that of celecoxib, a standard anti-inflammatory drug .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and bacterial growth.
  • Cell Proliferation : Studies have indicated that pyrimidine derivatives can significantly inhibit cell proliferation in cancer cell lines, suggesting potential anticancer applications .
  • Selective Toxicity : Some analogs exhibit selective toxicity towards mycobacterial species over other bacteria, highlighting their therapeutic potential against specific pathogens .

Case Studies

Several studies have explored the efficacy and safety profiles of compounds related to this compound:

  • Study on Mycobacterium tuberculosis : A series of analogs were synthesized and tested for antibacterial activity against M. tuberculosis, demonstrating rapid bactericidal effects .
  • Anti-inflammatory Evaluation : In vivo studies using carrageenan-induced paw edema models showed significant reduction in inflammation upon administration of pyrimidine derivatives, with detailed assessments on COX enzyme inhibition .
  • Cancer Cell Line Studies : Research on MDA-MB-231 triple-negative breast cancer cells revealed potent inhibitory effects on cell proliferation, with a favorable therapeutic window compared to non-cancerous cells .

Q & A

Q. What are the standard synthetic routes for 2-Amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine?

Methodological Answer: The synthesis typically involves multi-step reactions, including reductive amination and oxidation. For example, analogous pyrimidine derivatives are synthesized by oxidizing precursors like 2-amino-6-hydroxymethyl-thieno[2,3-d]pyrimidine using Dess-Martin periodinane (DMP), achieving high yields (91%) under anhydrous conditions . Reductive amination of aldehydes with aryl amines (e.g., 2,5-dimethoxyaniline) using sodium cyanoborohydride at pH 6 can introduce thiazole substituents . Confirm structural integrity via IR (C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.5 ppm), and elemental analysis .

Q. How is the compound characterized for purity and structural confirmation?

Methodological Answer: Key techniques include:

  • Spectroscopy : IR for functional groups (e.g., NH₂ at ~3400 cm⁻¹, CF₃ at 1100–1200 cm⁻¹), ¹H/¹³C NMR for substituent patterns .
  • Elemental Analysis : Validate empirical formulas (e.g., C₈H₆F₃N₅S) with ≤0.4% deviation .
  • Melting Point : Decomposition >300°C indicates thermal stability .
  • Chromatography : TLC and column chromatography monitor reaction progress and purity .

Q. What are common reactivity patterns of this pyrimidine derivative?

Methodological Answer: The trifluoromethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., thiazole ring formation via coupling with 2-aminothiazole). The amino group participates in condensation reactions (e.g., Schiff base formation with aldehydes) . Reductive amination with aryl amines is pH-sensitive; sodium cyanoborohydride (pH 6) minimizes side reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging intermediates?

Methodological Answer:

  • Oxidation Optimization : Replace ceric ammonium nitrate with DMP for higher efficiency (91% yield vs. 50–60%) .
  • Reductive Amination : Use excess NaBH₃CN (1.5–2 eq) and control pH (6–7) to stabilize intermediates. For unreactive amines (e.g., 2,5-dichloroaniline), pre-form imine intermediates via reflux in dry methanol .
  • Solvent Selection : Anhydrous methanol or THF improves reaction homogeneity and reduces hydrolysis .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Dynamic NMR : Detect tautomerism (e.g., keto-enol shifts in pyrimidinones) by variable-temperature ¹H NMR .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., thiazole vs. pyrimidine protons) .
  • Cross-Validation : Compare experimental data with computational predictions (DFT for ¹³C NMR) or NIST reference spectra .

Q. What strategies are effective for evaluating DHFR inhibition activity?

Methodological Answer:

  • Enzyme Assays : Use recombinant DHFR in Tris-HCl buffer (pH 7.4) with NADPH. Monitor absorbance at 340 nm to track NADPH depletion .
  • IC₅₀ Determination : Test compound concentrations from 0.1–100 μM. Methotrexate (IC₅₀ = 1–10 nM) serves as a positive control .
  • Structural Insights : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects (e.g., CF₃ hydrophobicity) with binding affinity .

Q. How to design analogs for improved α7-nAChR binding?

Methodological Answer:

  • Bioisosteric Replacement : Substitute thiazole with thiophene (higher lipophilicity) or triazole (hydrogen bonding) .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrimidine ring to enhance π-stacking .
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier permeability (PAMPA) .

Q. What crystallographic methods are suitable for resolving its 3D structure?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (direct methods) or SHELXD (dual-space cycling) solves initial phases .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (R₁ < 5% for I > 2σ(I)) .
  • Validation : Check for disorder (e.g., CF₃ rotation) using PLATON ADDSYM .

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